acetic acid;(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Description
This compound is a structurally complex molecule consisting of acetic acid conjugated to a peptide-like backbone. Key features include:
Properties
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H47N9O7.C2H4O2/c1-15(36)20(28)22(38)32-16(7-2-3-11-27)23(39)35-14-6-10-19(35)24(40)34-13-5-9-18(34)21(37)33-17(25(41)42)8-4-12-31-26(29)30;1-2(3)4/h15-20,36H,2-14,27-28H2,1H3,(H,32,38)(H,33,37)(H,41,42)(H4,29,30,31);1H3,(H,3,4)/t15-,16+,17+,18+,19+,20+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGFMFZFUNHLCM-DGKVYVLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H51N9O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Overview:
The primary method for synthesizing such complex peptides is SPPS, which allows stepwise assembly of the peptide chain anchored to an insoluble resin. This method is well-established and widely used for peptides of this complexity and length.
- Peptide chain elongation proceeds from the C-terminus to the N-terminus.
- Amino acids are added sequentially, with each addition involving coupling, washing, and deprotection steps.
- The peptide remains attached to the resin during synthesis, simplifying purification by washing away excess reagents and by-products.
- After completion, the peptide is cleaved from the resin and purified.
Recent Advances:
A novel SPPS method eliminates solvent-intensive washing steps by using bulk evaporation of volatile Fmoc deprotection base at elevated temperatures combined with directed gas flushing. This innovation reduces solvent use by up to 95%, accelerates synthesis, and maintains high purity even for long peptides (up to 89 amino acids).
Coupling Reagents and Conditions
- Peptide bond formation typically uses carbodiimide-based coupling reagents (e.g., DIC, EDC) combined with additives like HOBt or HOAt to improve coupling efficiency and reduce racemization.
- Coupling reactions are performed under mild conditions to preserve stereochemistry and functional group integrity.
Purification and Characterization
- After cleavage from the resin, crude peptides are purified by preparative high-performance liquid chromatography (HPLC) to achieve high purity.
- Analytical methods such as mass spectrometry, NMR, and amino acid analysis confirm the structure and purity.
Summary Table of Preparation Steps
Research Findings and Considerations
- The use of stable intermediates such as phthalic anhydride-protected amines improves yield and purity by preventing side reactions during intermediate steps.
- The recent solvent-free or solvent-reduced SPPS methods significantly enhance sustainability and scalability of peptide synthesis without compromising quality.
- Protection/deprotection schemes must be carefully chosen to balance stability during synthesis and ease of removal at the end, especially for complex peptides with multiple functional groups.
- Peptide synthesis for compounds containing unusual amino acids or modifications (e.g., hydroxybutanoyl, diaminomethylideneamino groups) requires tailored synthetic strategies and optimized coupling conditions to ensure stereochemical fidelity.
Chemical Reactions Analysis
Types of Reactions
acetic acid;(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like threonine and lysine.
Reduction: Reduction reactions can be used to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives and coupling reagents.
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of threonine can lead to the formation of hydroxythreonine, while substitution reactions can result in peptides with altered sequences and functionalities.
Scientific Research Applications
acetic acid;(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions and enzyme kinetics.
Medicine: Investigated for its potential therapeutic properties, including immune modulation and antimicrobial activity.
Industry: Utilized in the development of peptide-based materials and biosensors
Mechanism of Action
The mechanism of action of acetic acid;(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can bind to receptors on phagocytic cells, influencing intracellular calcium and cyclic nucleotide levels. This interaction can modulate immune responses and other cellular activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Peptide-Based Compounds with Guanidine Groups
- Compound from : Structure: Contains a similar guanidine group and multiple amino acid residues. Key difference: Lacks the acetic acid moiety and pyrrolidine rings, reducing conformational stability and solubility in polar solvents . Functional impact: The absence of acetic acid may limit its utility in pH-sensitive applications.
Acetic Acid-Containing Analogues
- Xanthenone Acetic Acid (XAA) Analogues (): Structure: XAA derivatives share the acetic acid group but incorporate xanthenone cores instead of peptide backbones. Activity: XAA analogues (e.g., 5-methyl XAA) exhibit potent antitumor effects via vascular disruption and immune activation. The target compound’s peptide backbone may enable distinct mechanisms, such as enzyme inhibition or receptor modulation . Potency: XAA derivatives show EC₅₀ values in the nM range for tumor necrosis induction, but the target compound’s bioactivity remains uncharacterized.
Pyrrolidine-Containing Compounds
Data Table: Comparative Analysis
Research Findings and Implications
- Structural Advantages : The acetic acid moiety and guanidine group synergize to enhance solubility and binding interactions, outperforming analogues lacking these features .
- Limitations: The peptide backbone’s size may limit bioavailability, necessitating formulation strategies like nanoparticle encapsulation .
- Future Directions: Comparative studies with XAA analogues could elucidate shared mechanisms (e.g., vascular disruption) or novel pathways .
Biological Activity
Acetic acid, a simple carboxylic acid, is widely recognized for its role in various biological processes. The compound under consideration, acetic acid; (2S)-2-[[(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid , is a complex derivative that combines acetic acid with multiple amino acids and peptide structures. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be broken down into several key components:
- Acetic Acid : Serves as the backbone.
- Amino Acids : Several amino acids are linked to the acetic acid moiety, contributing to its biological activity.
- Pyrrolidine Rings : These cyclic structures enhance the stability and bioactivity of the compound.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.
- Receptor Modulation : It could interact with various receptors in the body, influencing physiological responses such as neurotransmission and hormone regulation.
- Cell Signaling : The presence of multiple amino acids suggests potential roles in cell signaling pathways, affecting processes like apoptosis and cell proliferation.
Case Studies
-
Antimicrobial Activity : Research has indicated that derivatives of acetic acid exhibit antimicrobial properties. A study showed that certain acetic acid derivatives inhibited bacterial growth by disrupting cell wall synthesis.
Compound Activity Mechanism Acetic Acid Derivative 1 Moderate Cell wall disruption Acetic Acid Derivative 2 Strong Protein synthesis inhibition - Anticancer Properties : Some studies have suggested that amino acid derivatives can induce apoptosis in cancer cells. The specific compound may enhance this effect due to its structural complexity.
- Neuroprotective Effects : Research indicates that compounds with similar structures can protect neurons from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of acetic acid and its derivatives:
- Metabolic Pathways : Acetic acid plays a crucial role in energy metabolism and can influence lipid metabolism by modulating the expression of key enzymes involved in fatty acid synthesis.
- Inflammatory Response : Some derivatives have been shown to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines.
Q & A
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Amide coupling | DCC, DMAP, DCM | Activate carboxyl groups for nucleophilic attack | |
| Cyclization | HATU, DIEA | Form pyrrolidine rings with high stereocontrol |
Advanced: How can researchers resolve contradictions in reported bioactivity data?
Contradictions may arise from:
- Purity variations : Use HPLC-MS (≥95% purity threshold) and elemental analysis to validate compound integrity .
- Assay conditions : Standardize in vitro assays (e.g., pH 7.4 buffer, 37°C) to mimic physiological environments .
- Target specificity : Perform molecular docking (AutoDock Vina) to verify interactions with enzymes like proteases or kinases .
Example : Discrepancies in IC50 values may stem from residual solvents (e.g., DMSO) interfering with assays. Use lyophilization for solvent removal .
Advanced: What analytical techniques are optimal for characterizing stability and degradation products?
- Stability Studies :
- Thermal Analysis : Use DSC/TGA to determine melting points and decomposition thresholds .
Key Finding : The pyrrolidine rings show stability under acidic conditions, while the guanidine group degrades at pH > 10 .
Advanced: How can stereochemical integrity be ensured during synthesis?
- Chiral HPLC : Use a Chirobiotic T column (aqueous methanol mobile phase) to separate enantiomers .
- Circular Dichroism (CD) : Confirm retention of (2S) configurations by comparing spectra to reference standards .
- X-ray Crystallography : Resolve absolute configuration of crystalline intermediates .
Note : Minor stereochemical deviations in the hydroxybutanoyl moiety can reduce target affinity by >50% .
Basic: What role does the guanidine group play in biological activity?
The guanidine group:
- Acts as a strong base (pKa ~12–13), facilitating ionic interactions with acidic residues (e.g., aspartate/glutamate) in enzyme active sites .
- Enhances water solubility via protonation under physiological conditions.
- Method to Test : Use isothermal titration calorimetry (ITC) to measure binding enthalpy with target proteins .
Advanced: How can metabolic stability be assessed for pharmacokinetic studies?
- In vitro models :
- Liver microsomes : Incubate the compound with NADPH-supplemented microsomes to identify oxidative metabolites .
- Caco-2 cell monolayers : Measure permeability to predict intestinal absorption .
- Analytical Tools : HR-MS and NMR to characterize metabolites (e.g., hydroxylation of pyrrolidine rings) .
Key Challenge : The compound’s high molecular weight (~800 Da) may limit oral bioavailability, necessitating prodrug strategies .
Advanced: What computational methods aid in optimizing this compound’s bioactivity?
- Molecular Dynamics (MD) Simulations : Simulate binding to enzymes (e.g., 20 ns trajectories in GROMACS) to assess conformational stability .
- QSAR Modeling : Correlate structural features (e.g., logP of the guanidine group) with IC50 values using Random Forest algorithms .
Example : MD simulations predict that replacing a pyrrolidine with piperidine reduces target affinity by 30% due to increased flexibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
